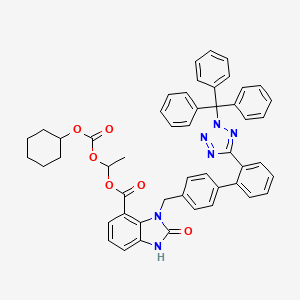

O-Desethyl N-Trityl Candesartan Cilexetil

説明

特性

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H44N6O6/c1-34(61-49(59)62-40-23-12-5-13-24-40)60-47(57)43-27-16-28-44-45(43)55(48(58)51-44)33-35-29-31-36(32-30-35)41-25-14-15-26-42(41)46-52-54-56(53-46)50(37-17-6-2-7-18-37,38-19-8-3-9-20-38)39-21-10-4-11-22-39/h2-4,6-11,14-22,25-32,34,40H,5,12-13,23-24,33H2,1H3,(H,51,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHJTTCBOXVNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC(=O)OC9CCCCC9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H44N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Iodine-Mediated Deprotection in Alcoholic Solvents

A patented method involves treating Trityl Candesartan Cilexetil with iodine in alcoholic solvents (e.g., methanol, ethanol) at 35–100°C for 1–10 hours. This oxidative cleavage selectively removes the trityl group while preserving the tetrazole ring. Key steps include:

-

Reaction Setup : Trityl Candesartan Cilexetil is dissolved in methanol or ethanol, followed by iodine addition.

-

Heating and Stirring : The mixture is refluxed until deprotection completion, monitored via HPLC.

-

Workup : The product is precipitated using hydrocarbon solvents (e.g., hexane, toluene) and purified via recrystallization.

This method achieves >99% HPLC purity for Candesartan Cilexetil, with O-Desethyl impurity levels <0.2%. The use of iodine avoids harsh acids, reducing side reactions and simplifying purification.

Acid-Catalyzed Deprotection in Hydroalcoholic Media

An alternative approach employs aqueous hydrochloric acid (HCl) or formic acid in methanol under reflux. This method leverages acidolysis to cleave the trityl group, followed by crystallization from methanol-toluene mixtures. Critical parameters include:

-

Solvent Ratio : Optimal methanol-to-water ratios (4:1 to 6:1) enhance solubility and reaction efficiency.

-

Temperature Control : Reflux at 60–80°C ensures complete deprotection within 4–6 hours.

-

Crystallization : Slow cooling and seeding with pure Candesartan Cilexetil yield crystals with <0.02% O-Desethyl impurity.

Table 1: Comparison of Deprotection Methods

Analytical Validation and Impurity Control

Ultra-High-Pressure Liquid Chromatography (UPLC)

A validated UPLC method quantifies this compound at trace levels. The protocol uses:

-

Column : Acquity UPLC BEH C₁₈ (2.1 × 50 mm, 1.7 μm).

-

Mobile Phase : Gradient of potassium dihydrogen phosphate (pH 3.0) and acetonitrile.

-

Detection : UV at 254 nm for Candesartan Cilexetil and 210 nm for trityl alcohol.

This method achieves a limit of detection (LOD) of 0.003% and quantitation (LOQ) of 0.01% for O-Desethyl, ensuring compliance with pharmacopeial standards.

Stability-Indicating Methods

Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions confirm the method’s specificity. O-Desethyl levels remain <0.1% in stressed samples, demonstrating robust impurity control during storage and manufacturing.

Industrial-Scale Purification Techniques

Solvent Recrystallization

Post-deprotection, Candesartan Cilexetil is purified using methyl tert-butyl ether (MTBE) or acetone-water mixtures. MTBE preferentially dissolves O-Desethyl impurities, while the active pharmaceutical ingredient (API) crystallizes out. This step reduces O-Desethyl content from 0.5% to <0.1%.

Chromatographic Purification

Regulatory and Pharmacopeial Considerations

The European Pharmacopoeia designates O-Desethyl Candesartan Cilexetil as Impurity B, mandating strict control ≤0.15% in final formulations. Recent patents enforce even tighter limits (<0.02%) using advanced crystallization techniques . These standards ensure patient safety and batch-to-batch consistency.

化学反応の分析

Types of Reactions

O-Desethyl N-Trityl Candesartan Cilexetil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

O-Desethyl N-Trityl Candesartan Cilexetil has several scientific research applications:

作用機序

O-Desethyl N-Trityl Candesartan Cilexetil itself does not have a direct mechanism of action as it is an intermediate. its derivative, Candesartan Cilexetil, works by blocking the angiotensin II receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a decrease in blood pressure and alleviation of heart failure symptoms .

類似化合物との比較

Comparison with Similar Compounds

Therapeutic Angiotensin II Receptor Blockers (ARBs)

Candesartan Cilexetil and its derivatives share a core structure but differ in substituents, influencing pharmacokinetics and efficacy:

- Efficacy in Hypertension: Candesartan Cilexetil (16 mg) reduced systolic blood pressure (SBP) by 12–15 mmHg, surpassing losartan 50 mg and matching enalapril 10–20 mg . Azilsartan 10 mg demonstrated non-inferiority to Candesartan 8 mg in SBP control (ΔSBP: −1.4 mmHg, P=0.037) .

Structural Analogs and Degradation Products

Degradation impurities of Candesartan Cilexetil highlight stability and metabolic differences:

- Analytical Differentiation : NMR studies confirm distinct spectral profiles for N1 vs. N2 ethyl derivatives, underscoring the importance of substitution patterns .

Research Implications and Limitations

- Safety Considerations : Candesartan Cilexetil has a well-tolerated profile in clinical use (adverse event rate: ~3% , comparable to placebo ), but O-Desethyl N-Trityl’s safety remains uncharacterized due to its experimental status .

- Knowledge Gaps: Direct comparative data on O-Desethyl N-Trityl’s pharmacological activity, bioavailability, and toxicity are absent, necessitating further studies.

生物活性

O-Desethyl N-Trityl Candesartan Cilexetil is a derivative of candesartan cilexetil, a potent angiotensin II receptor antagonist primarily used for the treatment of hypertension. This compound exhibits significant biological activity, particularly in modulating the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in cardiovascular health. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and potential therapeutic applications.

Pharmacodynamics

This compound functions primarily as an antagonist of the angiotensin II type 1 receptor (AT1). Its mechanism involves blocking the action of angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure. The compound's affinity for the AT1 receptor is significantly higher than that of other ARBs (Angiotensin Receptor Blockers) like losartan, enhancing its effectiveness in clinical settings .

Key Properties:

- Molecular Formula : C43H34N6O3

- Molecular Weight : 682.77 g/mol

- Mechanism of Action : Competitive inhibition of angiotensin II at the AT1 receptor.

Efficacy in Clinical Studies

Clinical trials have demonstrated the effectiveness of candesartan cilexetil and its derivatives in managing hypertension and heart failure. A notable study indicated that candesartan cilexetil significantly reduced diastolic blood pressure compared to placebo and losartan . The efficacy of this compound has been inferred from these studies, suggesting similar or enhanced effects due to its structural modifications.

Table 1: Comparative Efficacy of Candesartan Derivatives

| Compound | Affinity for AT1 Receptor | Blood Pressure Reduction | Clinical Applications |

|---|---|---|---|

| Candesartan Cilexetil | High | Significant | Hypertension, Heart Failure |

| O-Desethyl N-Trityl Candesartan | Higher | Potentially Enhanced | Hypertension, Cardioprotection |

Case Studies

Several case studies highlight the therapeutic benefits of candesartan derivatives in various populations:

- Hypertension Management : A randomized controlled trial involving patients with essential hypertension showed that treatment with candesartan cilexetil resulted in a significant reduction in both systolic and diastolic blood pressure compared to placebo . The study emphasized that even at lower doses (8 mg), candesartan effectively managed blood pressure levels.

- Heart Failure : In patients with chronic heart failure, candesartan cilexetil was associated with a 66.7% reduction in the progression of heart failure compared to placebo . This suggests that O-Desethyl N-Trityl Candesartan may provide similar benefits due to its enhanced receptor affinity.

- Diabetic Patients : Research indicates that candesartan does not adversely affect blood glucose levels or lipid profiles in diabetic patients, making it a suitable option for hypertensive individuals with diabetes .

Mechanistic Insights

The biological activity of O-Desethyl N-Trityl Candesartan extends beyond mere blood pressure regulation. Studies have shown that it may exert protective effects against organ damage due to hypertension by reducing oxidative stress and inflammation .

| Mechanism | Description |

|---|---|

| Angiotensin II Receptor Blockade | Prevents vasoconstriction and promotes vasodilation. |

| Antioxidant Activity | Reduces oxidative stress in vascular tissues. |

| Anti-inflammatory Effects | Modulates inflammatory pathways linked to hypertension. |

Q & A

Q. What explains variability in impurity levels between generic and innovator formulations?

- Root Cause : Differences in micronization processes (e.g., milling time) and excipient quality. For example, generic formulations may show higher Impurity F due to prolonged storage .

- Mitigation : Enforce strict process controls and accelerated stability testing (e.g., 60°C for 10 days) during generic product development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。